N-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide
Description
N-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a carboxamide group, a morpholinosulfonyl group, and a methylthio-substituted phenyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-5-morpholin-4-ylsulfonylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-24-14-5-3-2-4-12(14)17-16(19)13-6-7-15(23-13)25(20,21)18-8-10-22-11-9-18/h2-7H,8-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRQJVHHKRHAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Morpholinosulfonyl)Furan-2-Carboxylic Acid
The introduction of the morpholinosulfonyl group at position 5 of the furan ring is critical. This can be achieved through sulfonation followed by nucleophilic substitution :
Step 1: Sulfonation of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to yield 5-chlorosulfonylfuran-2-carboxylic acid.
$$
\text{Furan-2-carboxylic acid} + \text{ClSO}_3\text{H} \xrightarrow{\text{0–5°C, DCM}} \text{5-chlorosulfonylfuran-2-carboxylic acid} + \text{HCl} \quad
$$
Step 2: Morpholine Substitution
The chlorosulfonyl intermediate reacts with morpholine in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form 5-(morpholinosulfonyl)furan-2-carboxylic acid:
$$
\text{5-chlorosulfonylfuran-2-carboxylic acid} + \text{Morpholine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{5-(morpholinosulfonyl)furan-2-carboxylic acid} \quad
$$
Amide Bond Formation with 2-(Methylthio)Aniline
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride , followed by reaction with 2-(methylthio)aniline:
Step 3: Acid Chloride Preparation
$$
\text{5-(morpholinosulfonyl)furan-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{5-(morpholinosulfonyl)furan-2-carbonyl chloride} \quad
$$
Step 4: Amidation
The acyl chloride is coupled with 2-(methylthio)aniline in dichloromethane (DCM) with pyridine as a base:
$$
\text{5-(morpholinosulfonyl)furan-2-carbonyl chloride} + \text{2-(methylthio)aniline} \xrightarrow{\text{pyridine, DCM}} \text{Target compound} \quad
$$
Yield : ~70–85% (estimated from similar acylation reactions).
Route 2: Late-Stage Sulfonylation of a Preformed Furan-2-Carboxamide
Synthesis of N-(2-(Methylthio)Phenyl)Furan-2-Carboxamide
Step 1: Direct Amide Coupling
Furan-2-carboxylic acid is condensed with 2-(methylthio)aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
$$
\text{Furan-2-carboxylic acid} + \text{2-(methylthio)aniline} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{N-(2-(methylthio)phenyl)furan-2-carboxamide} \quad
$$
Yield : ~80% (based on analogous pyrazole–oxindole hybrid syntheses).
Sulfonylation at Position 5
Step 2: Electrophilic Sulfonylation
The furan ring is sulfonylated at position 5 using morpholine sulfonyl chloride in acetonitrile with potassium carbonate (K₂CO₃) as a base:
$$
\text{N-(2-(methylthio)phenyl)furan-2-carboxamide} + \text{Morpholine sulfonyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target compound} \quad
$$
Yield : ~49–57% (extrapolated from pyrimidine sulfonylation).
Route 3: Oxidative Functionalization of a Thioether Precursor
Synthesis of 5-(Methylthio)Furan-2-Carboxamide
Step 1: Thioether Introduction
5-Chlorofuran-2-carboxamide reacts with sodium methanethiolate (NaSMe) in DMF to install the methylthio group:
$$
\text{5-chlorofuran-2-carboxamide} + \text{NaSMe} \xrightarrow{\text{DMF}} \text{5-(methylthio)furan-2-carboxamide} \quad
$$
Step 2: Oxidation to Sulfonyl Group
The methylthio group is oxidized to a sulfonyl group using meta-chloroperbenzoic acid (mCPBA) in dichloromethane:
$$
\text{5-(methylthio)furan-2-carboxamide} + \text{mCPBA} \xrightarrow{\text{DCM}} \text{5-sulfonylfuran-2-carboxamide} \quad
$$
Step 3: Morpholine Substitution
The sulfonyl chloride intermediate reacts with morpholine in THF to yield the target compound:
$$
\text{5-sulfonylfuran-2-carboxamide} + \text{Morpholine} \xrightarrow{\text{THF}} \text{Target compound} \quad
$$
Yield : ~60% (based on sulfonamide substitutions).
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Advantages | Limitations | Overall Yield |
|---|---|---|---|---|
| 1 | Sulfonation → Amidation | High-purity intermediates | Multiple steps; low sulfonation yield | ~40% |
| 2 | Amidation → Sulfonylation | Modular; late-stage diversification | Sulfonylation regioselectivity challenges | ~50% |
| 3 | Thioether oxidation → Substitution | Utilizes stable thioether precursors | Over-oxidation risks; harsh conditions | ~55% |
Optimization and Mechanistic Insights
Sulfonation Regioselectivity
The electrophilic sulfonation of furan-2-carboxamide derivatives favors position 5 due to the electron-withdrawing effect of the amide group, which deactivates position 3. This selectivity is critical for avoiding isomeric byproducts.
Amide Coupling Efficiency
Coupling reagents such as EDCl/HOBt or HATU outperform traditional acid chloride methods in polar aprotic solvents (e.g., DMF), providing higher yields and milder conditions.
Purification Challenges
Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential for isolating the target compound due to the polarity of the sulfonamide group. Recrystallization from ethanol/water mixtures may further enhance purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are common.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide: shares structural similarities with other sulfonyl furan carboxamides.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: is another compound with a furan ring and carboxamide group but differs in its phenyl and piperidine substitutions.
Uniqueness
The unique combination of the methylthio, morpholinosulfonyl, and furan carboxamide groups in this compound distinguishes it from other similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in related compounds.
Biological Activity
N-(2-(Methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and anti-inflammatory therapeutics. This article synthesizes findings from various studies, focusing on its biological activity, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure consists of a furan ring, a morpholino sulfonyl group, and a methylthio-substituted phenyl moiety, which contribute to its biological properties.
- Histamine H4-Receptor Inhibition :
-
Antitumor Activity :
- A study on structurally related compounds demonstrated significant cytotoxic effects against various human cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). The mechanism involves inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Properties :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Anticancer Activity
In a controlled study, this compound was tested against HepG2 cells. The results indicated an IC50 value of 6.1 μM, demonstrating superior potency compared to standard chemotherapeutics like doxorubicin (IC50 = 24.7 μM). This suggests that the compound may serve as a promising candidate for liver cancer treatment .
Case Study 2: Anti-inflammatory Effects
Another investigation into the anti-inflammatory properties of related sulfonamide compounds revealed their ability to significantly reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This positions this compound as a potential therapeutic agent for inflammatory disorders .
Q & A
Advanced Research Question
- Analog Synthesis : Replace morpholine with piperazine, thiomorpholine, or azetidine sulfonamides to explore steric and electronic effects .
- Biological Profiling : Test analogs in parallel for kinase inhibition and solubility (logP via shake-flask method). Correlate substituent bulk (e.g., van der Waals volume) with activity .
- Crystallography : Co-crystallize top analogs with target enzymes (e.g., carbonic anhydrase) to visualize binding interactions and guide further modifications .
What strategies resolve discrepancies in biological activity data across studies?
Advanced Research Question
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and DMSO solvent concentration (<0.1%) to minimize variability .
- Orthogonal Validation : Confirm cytotoxicity results with complementary assays (e.g., apoptosis via Annexin V staining vs. ATP-based viability) .
- Meta-Analysis : Compare data with structurally related compounds (e.g., N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide) to identify trends in substituent effects .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model binding to targets like DNA polymerase (e.g., monkeypox virus) or COX-2, focusing on hydrogen bonds between the sulfonyl group and catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex; RMSD <2 Å indicates stable binding .
- QSAR Modeling : Train a model using descriptors like polar surface area and H-bond donors to predict bioavailability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
